6-Methoxy-3-methylisoxazolo[4,5-c]pyridine
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Overview
Description
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of isoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-5-aminoisoxazole with suitable reagents to form the desired isoxazolo[4,5-c]pyridine ring system . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultrasonication have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: A simpler analog with similar structural features.
5-Methoxy-1H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with comparable biological activities
Uniqueness
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2O2/c1-5-6-4-9-8(11-2)3-7(6)12-10-5/h3-4H,1-2H3 |
InChI Key |
HVNRPCBAUDOSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=NC=C12)OC |
Origin of Product |
United States |
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